Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (
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Overview
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. This inhibition leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell survival.
Biochemical And Physiological Effects
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been shown to have various biochemical and physiological effects. It exhibits potent anticancer activity by inducing apoptosis in cancer cells. It also exhibits neuroprotective properties, which make it a potential drug for the treatment of neurodegenerative diseases. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been shown to have anti-inflammatory effects, making it a potential drug for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is its high yield and purity, which makes it suitable for use in various lab experiments. Its potent anticancer and neuroprotective properties also make it a valuable compound for the development of new drugs. However, one of the limitations of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is its high cost, which may limit its use in certain lab experiments.
Future Directions
There are several future directions for the research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-. One potential area of research is the development of new drugs for the treatment of cancer and neurodegenerative diseases based on the structure of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-. Another area of research is the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, further studies are needed to elucidate the exact mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- and to determine its safety profile for use in humans.
Conclusion:
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is a chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it exhibits potent anticancer and neuroprotective properties. However, its high cost may limit its use in certain lab experiments. Further research is needed to fully understand its mechanism of action and to determine its safety profile for use in humans.
Synthesis Methods
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- involves the reaction of 2-fluoro-3-methyl-1-oxo-4-pentenyl pyrrolidine-2-carboxylate with 2,5-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it exhibits neuroprotective properties. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been investigated for its use in the synthesis of other compounds with potential pharmaceutical applications.
properties
CAS RN |
136734-68-4 |
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Product Name |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- ( |
Molecular Formula |
C12H20FNO |
Molecular Weight |
213.29 g/mol |
IUPAC Name |
(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11+/m0/s1 |
InChI Key |
QVYUXQKUEFXRCK-LNFKQOIKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
synonyms |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (9CI) |
Origin of Product |
United States |
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